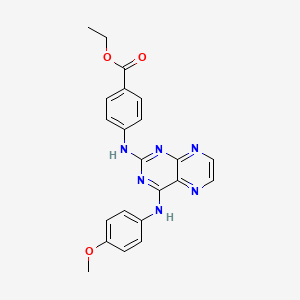

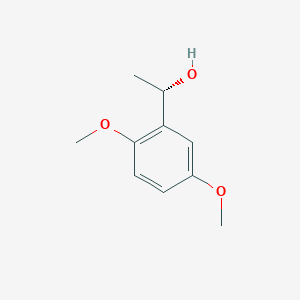

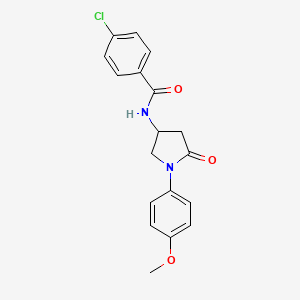

![molecular formula C7H6BrN3 B2412335 6-Bromopyrazolo[1,5-a]pyridin-3-amine CAS No. 1540218-01-6](/img/structure/B2412335.png)

6-Bromopyrazolo[1,5-a]pyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromopyrazolo[1,5-a]pyridin-3-amine is a chemical compound with the molecular formula C7H6BrN3 . It is also known by its English synonyms Pyrazolo[1,5-a]pyridin-3-amine, 6-bromo- and 3-Amino-6-bromopyrazolo[1,5-a]pyridine .

Molecular Structure Analysis

The molecular structure of 6-Bromopyrazolo[1,5-a]pyridin-3-amine is represented by the InChI code:1S/C7H6BrN3/c8-5-1-2-7-6(9)3-10-11(7)4-5/h1-4H,9H2 . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

6-Bromopyrazolo[1,5-a]pyridin-3-amine has a predicted density of 1.87±0.1 g/cm3 and a predicted pKa of 2.63±0.30 . It is a pale-yellow to yellow-brown solid .Applications De Recherche Scientifique

Application in Cancer Research

- Summary of the Application : “6-Bromopyrazolo[1,5-a]pyridin-3-amine” has been used in the development of new anticancer agents. A compound containing a pyrazolo[3,4-b]pyridin-6-one scaffold exhibited anticancer activity against six tumor cell lines .

- Methods of Application or Experimental Procedures : The compound was tested for its anticancer activities against six tumor cell lines, including MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, and HCT116 . The IC50 values were determined to evaluate the effectiveness of the compound.

- Results or Outcomes : The compound showed promising results, with IC50 values of 13.37, 13.04, 15.45, 7.05, 9.30, and 8.93 μM for the MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, and HCT116 tumor cell lines, respectively .

Application in Organic Synthesis

- Summary of the Application : “6-Bromopyrazolo[1,5-a]pyridin-3-amine” has been used in the formation of the С–С bond between 6-bromo-3-pyridylpyrazolo[1,5-a]pyrimidines and 3- or 4-methoxy-substituted phenyl via the Suzuki–Miyaura reaction .

- Methods of Application or Experimental Procedures : The Suzuki–Miyaura reaction was performed for the formation of the С–С bond. For this purpose, 3-methoxyphenyl- and 4-methoxyphenylboronic acids were synthesized .

- Results or Outcomes : The reaction resulted in the successful formation of the С–С bond between 6-bromo-3-pyridylpyrazolo[1,5-a]pyrimidines and 3- or 4-methoxy-substituted phenyl .

Application in Material Science

- Summary of the Application : Pyrazolo[1,5-a]pyrimidine derivatives, which include “6-Bromopyrazolo[1,5-a]pyridin-3-amine”, have attracted a great deal of attention in material science recently due to their significant photophysical properties .

- Methods of Application or Experimental Procedures : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .

- Results or Outcomes : These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .

Application in Drug Discovery

- Summary of the Application : Pyrazolo[1,5-a]pyrimidine derivatives, which include “6-Bromopyrazolo[1,5-a]pyridin-3-amine”, are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have been used as a privileged scaffold for combinatorial library design and drug discovery .

- Methods of Application or Experimental Procedures : Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .

- Results or Outcomes : The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Application in Material Storage

- Summary of the Application : “6-Bromopyrazolo[1,5-a]pyridin-3-amine” is often stored in sealed, dry conditions at room temperature . This suggests its stability and potential use in material storage applications .

- Methods of Application or Experimental Procedures : The compound is typically stored in solid or liquid form at normal shipping temperatures .

- Results or Outcomes : The compound’s stability under these conditions suggests it may have potential applications in the storage of materials .

Orientations Futures

Propriétés

IUPAC Name |

6-bromopyrazolo[1,5-a]pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-5-1-2-7-6(9)3-10-11(7)4-5/h1-4H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRULBBBRCTEFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2C=C1Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromopyrazolo[1,5-a]pyridin-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

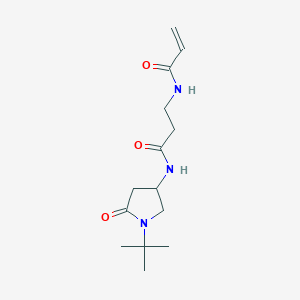

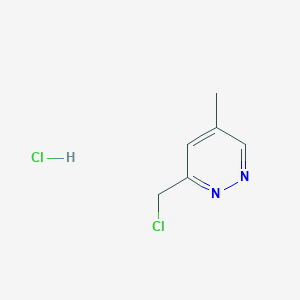

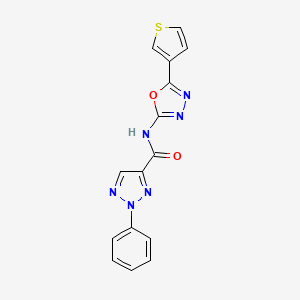

![4-[(diethylamino)sulfonyl]-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B2412263.png)

![N-(4-chlorophenethyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2412273.png)